molecular formula C13H13NO4 B12577072 2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- CAS No. 191015-17-5

2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-

Cat. No.: B12577072
CAS No.: 191015-17-5
M. Wt: 247.25 g/mol
InChI Key: FLEZJYTZOODXBI-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- is a chemical compound with the molecular formula C₁₃H₁₃NO₄ This compound is characterized by the presence of a pyrrolidinedione ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- typically involves the reaction of 3,4-methylenedioxyphenethylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- is unique due to the presence of both the pyrrolidinedione ring and the benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

191015-17-5

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO4/c15-12-3-4-13(16)14(12)6-5-9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2

InChI Key

FLEZJYTZOODXBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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